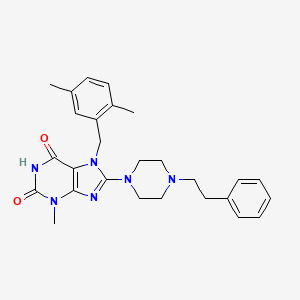![molecular formula C11H7ClN2S2 B2543095 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 243669-62-7](/img/structure/B2543095.png)
4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine" is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Thieno[2,3-d]pyrimidines have been studied for their roles as intermediates in the synthesis of small molecule anticancer drugs, inhibitors of VEGF receptor-2 kinase, and ligands for the 5-HT3 receptor, among other applications .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions, including cyclization, halogenation, nucleophilic substitution, and coupling reactions. For instance, a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, was synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, with an optimized total yield of up to 85% . Another derivative was synthesized using a three-step procedure, including cyclization of 2-aminothiophene-3-carbonitrile, chlorination, and nucleophilic substitution, with good yields . These methods highlight the versatility and efficiency of the synthetic approaches for thieno[2,3-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is often confirmed using techniques such as 1H NMR, MS, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing a planar conformation except for certain substituents . The intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals interactions, play a significant role in the stability and conformation of these molecules .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of 4-methoxy-, 4-alkylamino-, and 4-dialkylamino substituted derivatives . These compounds can also undergo thermal rearrangement and bromination, leading to the formation of different functionalized derivatives, which can be further reacted with amines to obtain aminomethyl-substituted thieno[2,3-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets. The crystallographic analysis provides insights into the density, molecular conformation, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds exhibit remarkable activity against fungi, bacteria, and inflammation due to the structural flexibility and functional group variation within the thienopyrimidine heterocyclic ring. Such studies suggest the potential of thienopyrimidine derivatives, including those similar to the compound , in the development of new antimicrobial and anti-inflammatory drugs (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Anticancer Activity
Thienopyrimidine derivatives have also been evaluated for their antitumor activities. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and displayed potent anticancer activity, comparable to that of doxorubicin, against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This research underscores the potential of thienopyrimidine derivatives in cancer therapy, suggesting the value of further exploration of compounds like "4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine" for anticancer applications (Hafez & El-Gazzar, 2017).
Synthetic Methodologies and Biological Activities
The synthesis and structural elucidation of novel thieno[2,3-d]pyrimidine derivatives containing 1,2,4-triazoles and thiophenes have been reported, showcasing significant antimicrobial activity. Such studies not only contribute to the synthetic chemistry of thienopyrimidines but also reveal their potential as bioactive molecules with practical applications in drug development (Prabhakar et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-chloro-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S2/c1-6-13-10(12)9-7(5-16-11(9)14-6)8-3-2-4-15-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAGGEDCVROTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

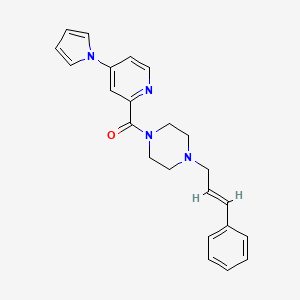
![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)
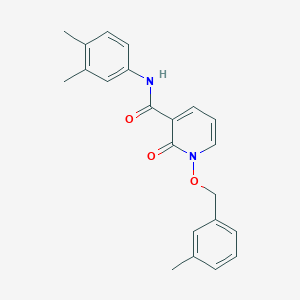

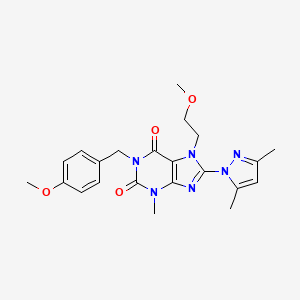
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)
![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)

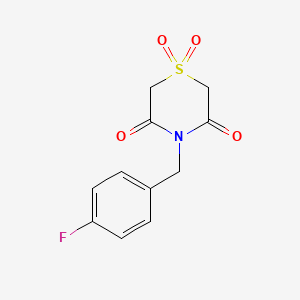
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)
